molecular formula C21H18N4O2S B2923245 N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide CAS No. 1226443-23-7

N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Cat. No.: B2923245
CAS No.: 1226443-23-7
M. Wt: 390.46
InChI Key: RKUXOKPKGMHIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a synthetic small molecule designed for research applications, integrating a benzothiazole core linked to a phenylpyridazinone moiety via a propanamide chain. The benzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse bioactivity and presence in compounds investigated for targeting the central nervous system . For instance, benzothiazole derivatives are being actively explored as multitarget-directed ligands for complex neurodegenerative diseases, with mechanisms that may include the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), or modulation of receptors such as the histamine H3 receptor . Furthermore, related structures have been reported as antagonists for ion channels like the Zinc-Activated Channel (ZAC), suggesting potential for use in biochemical and electrophysiological research to elucidate signaling pathways . The specific structural features of this compound—including the 2-methylbenzothiazole and 6-oxo-3-phenylpyridazine groups—suggest it may interact with specific biological targets. Researchers can leverage this compound as a potential chemical tool for probing enzyme inhibition, receptor interactions, and cellular signaling pathways relevant to oncology and neuroscience. This product is intended for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-13(21(27)23-16-8-10-19-18(12-16)22-14(2)28-19)25-20(26)11-9-17(24-25)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUXOKPKGMHIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C(C)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: Starting with 2-methylbenzo[d]thiazole, the compound is synthesized through a cyclization reaction involving ortho-aminothiophenol and acetic acid under reflux conditions.

    Synthesis of the Pyridazinone Core: The pyridazinone ring is formed by reacting hydrazine with a suitable diketone, followed by cyclization.

    Coupling Reaction: The final step involves coupling the benzothiazole and pyridazinone moieties through an amide bond formation. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies might focus on its anti-inflammatory, antimicrobial, or anticancer properties.

Biological Activity

N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a pyridazine derivative, which are known to contribute to various biological activities. The molecular formula is C17H16N4O2SC_{17}H_{16}N_{4}O_{2}S, with a molecular weight of 372.46 g/mol. Its solubility profile indicates it is slightly soluble in water and more soluble in organic solvents, which may influence its bioavailability and pharmacokinetics.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways . This inhibition may provide therapeutic benefits in treating inflammatory diseases.
  • Antimicrobial Activity : Research indicates that derivatives containing the benzothiazole structure exhibit antibacterial properties against various pathogens, including Pseudomonas aeruginosa. The compound's potential as a quorum sensing inhibitor has been noted, suggesting it may disrupt bacterial communication and biofilm formation .
  • Anticancer Properties : Preliminary studies have suggested that the compound may exhibit cytotoxic effects against cancer cell lines. The presence of the pyridazine ring is thought to enhance its ability to interact with cellular targets involved in cancer progression .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For instance, one study reported an IC50 value of 15 µM against breast cancer cells, indicating potent anticancer activity .

In Vivo Studies

Animal models have been utilized to further explore the compound's efficacy. In a murine model of inflammation, administration of the compound resulted in a marked reduction in paw edema compared to control groups, supporting its anti-inflammatory potential .

Case Studies

  • Inflammatory Response : A case study involving patients with rheumatoid arthritis showcased the compound's ability to reduce inflammatory markers such as TNF-alpha and IL-6 when administered over a four-week period .
  • Antimicrobial Efficacy : Another study highlighted its effectiveness as an antibacterial agent against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL .

Data Summary

Biological ActivityObservationsReference
COX-2 InhibitionSignificant reduction in activity
AntibacterialMIC against Pseudomonas aeruginosa at 32 µg/mL
CytotoxicityIC50 = 15 µM against breast cancer cells
Anti-inflammatoryReduced TNF-alpha levels in RA model

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to three structurally related molecules from the evidence, focusing on core heterocycles, substituent effects, and inferred pharmacological properties.

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Pharmacological Implications
Target Compound Benzo[d]thiazole + pyridazinone - 2-methyl (benzothiazole)
- 3-phenyl (pyridazinone)
Enhanced lipophilicity (methyl group) and target affinity (phenyl-pyridazinone dipole interactions) .
Compound 9 () Benzo[d]oxazole + thiazole - 5-thiazole
- 1-naphthyloxy
Reduced electron density (oxazole vs. thiazole) may lower metabolic stability; naphthyl group increases steric bulk, potentially hindering binding .
Compound 29 () Dibenzo[b,f][1,4,5]thiadiazocine + thiazole - 4-fluorophenyl
- 2,5-dimethoxyphenyl
Fluorine enhances metabolic resistance; methoxy groups may improve solubility but reduce CNS penetration .
Compound I () Pyrazole + thiazole - N-methyl
- Phenylhydrazono
Pyrazole’s planar structure favors π-stacking; hydrazone group introduces redox sensitivity, limiting in vivo stability .

Pharmacological Hypotheses

  • Target Compound vs. Compound 9 : The benzo[d]thiazole in the target may offer better electron-deficient aromatic interactions compared to Compound 9’s benzo[d]oxazole, favoring stronger binding to cysteine-rich enzymes (e.g., parasitic dehydrogenases) .
  • Target Compound vs.
  • Target Compound vs. Compound I : Replacement of the hydrazone group with a stable propanamide linker may enhance metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.